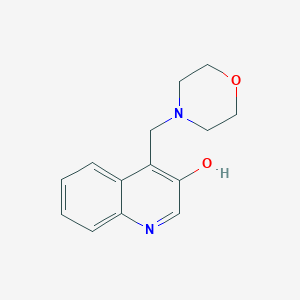
4-(4-Morpholinylmethyl)-3-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylmethyl)-3-quinolinol is a member of quinolines.
Applications De Recherche Scientifique
Synthesis of 4-(4-Morpholinylmethyl)-3-quinolinol
The synthesis of this compound can be achieved through several methodologies, including:
- Multicomponent Reactions (MCRs) : These reactions allow for the efficient construction of complex molecular architectures, which is crucial for developing novel quinoline derivatives.
- Mannich Reaction : This approach involves the reaction of an amine (in this case, morpholine), an aldehyde, and a ketone or an enolizable compound to form a β-amino carbonyl compound.
- Hydroxylation Techniques : Various hydroxylation methods can be employed to introduce the hydroxyl group at the desired position on the quinoline ring.
Biological Activities
The biological activities of this compound are significant and varied:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic agent .
- Enzyme Inhibition : Interaction studies reveal that this compound may effectively bind to specific enzymes and receptors involved in cancer progression, potentially leading to reduced cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial, anticancer |
| 3-Aminoquinoline | Amino group at position 3 | Antimicrobial |
| 2-Methylquinoline | Methyl group at position 2 | Antiparasitic |
| 6-Fluoroquinoline | Fluoro substituent at position 6 | Antiviral |
The dual functionality provided by both the morpholino and hydroxyl groups in this compound enhances its solubility and bioavailability compared to other quinoline derivatives. This structural diversity allows it to interact with a broader range of biological targets, making it a promising candidate for further research in drug development .
Case Studies
Several studies highlight the potential applications of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The structure–activity relationship analysis indicates that modifications in the substituents can enhance its efficacy against these cancer cells .
- Antimicrobial Efficacy : A study assessing the antimicrobial properties showed that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infectious diseases .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)quinolin-3-ol |
InChI |
InChI=1S/C14H16N2O2/c17-14-9-15-13-4-2-1-3-11(13)12(14)10-16-5-7-18-8-6-16/h1-4,9,17H,5-8,10H2 |
Clé InChI |
VBAXUMQUBLRYRQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=NC3=CC=CC=C32)O |
SMILES canonique |
C1COCCN1CC2=C(C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















